3H-1,2,4-Triazol-3-one, 4-[4-[4-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]-
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Overview
Description
SYN-2869 is a novel triazole antifungal agent initially developed by NAEJA-RGM Pharmaceutical, Inc. It is a small molecule drug designed to inhibit fungal CYP51A1, an enzyme critical for the synthesis of ergosterol, a key component of fungal cell membranes . This compound has shown promise in treating various fungal infections, particularly in immunocompromised patients .
Preparation Methods
The synthesis of SYN-2869 involves several key steps:
Starting Materials: The reaction begins with 1-(4-nitrophenyl)piperazine and tert-butyl dicarbonate in the presence of triethylamine and dichloromethane.
Final Steps:
Chemical Reactions Analysis
SYN-2869 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: The nitro group in the starting material is reduced to an amino group during synthesis.
Common reagents used in these reactions include hydrogen, palladium on carbon, tert-butyl dicarbonate, and triethylamine . The major products formed include various intermediates leading to the final antifungal agent .
Scientific Research Applications
SYN-2869 has been extensively studied for its antifungal properties. It has shown efficacy against a wide range of pathogenic molds and fungi, making it a valuable candidate for treating invasive fungal infections . Its favorable pharmacokinetic profile, including excellent distribution in lung tissues, has made it particularly effective in respiratory tract infection models . Additionally, SYN-2869 has been used in various in vitro and in vivo studies to understand its mechanism of action and potential therapeutic applications .
Mechanism of Action
SYN-2869 exerts its antifungal effects by inhibiting the enzyme fungal CYP51A1, which is essential for the synthesis of ergosterol . Ergosterol is a critical component of fungal cell membranes, and its inhibition leads to the disruption of membrane integrity and ultimately fungal cell death . The molecular targets and pathways involved include the binding of SYN-2869 to the active site of fungal CYP51A1, preventing the enzyme from catalyzing the synthesis of ergosterol .
Comparison with Similar Compounds
SYN-2869 is part of a class of triazole antifungal agents, which include compounds like SYN-2836, SYN-2903, and SYN-2921 . Compared to these compounds, SYN-2869 has shown a higher concentration in lung tissues, contributing to its potent efficacy in respiratory tract infection models . Its unique pharmacokinetic profile and distribution pattern make it a valuable addition to the antifungal armamentarium .
Similar Compounds
- SYN-2836
- SYN-2903
- SYN-2921
SYN-2869 stands out due to its superior distribution in lung tissues and its potent antifungal activity, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C32H31F5N8O3 |
---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
4-[4-[4-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]piperazin-1-yl]phenyl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C32H31F5N8O3/c1-22(31(47,18-43-20-38-19-39-43)28-11-4-24(33)16-29(28)34)41-12-14-42(15-13-41)25-5-7-26(8-6-25)44-21-40-45(30(44)46)17-23-2-9-27(10-3-23)48-32(35,36)37/h2-11,16,19-22,47H,12-15,17-18H2,1H3 |
InChI Key |
HEAOYZUDBIUSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(CC3)C4=CC=C(C=C4)N5C=NN(C5=O)CC6=CC=C(C=C6)OC(F)(F)F |
Synonyms |
2-(2,4-difluorophenyl)-3-(4-(4-(2-(4-trifluoromethoxybenzyl)-2H-1,2,4-triazol-3-one-4-yl)phenyl)piperazin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Syn 2869 Syn-2869 |
Origin of Product |
United States |
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